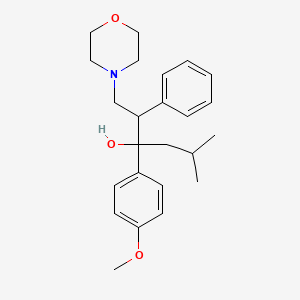
3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This reaction typically proceeds under mild conditions and yields the desired product with moderate efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a ligand for studying protein-ligand interactionsAdditionally, its unique structure makes it a valuable tool for studying various biochemical pathways and mechanisms .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol involves its interaction with specific molecular targets. The morpholine ring in its structure is known to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain pathways . This inhibition occurs through the binding of the compound to enzymes responsible for prostaglandin synthesis, thereby blocking their activity.
Comparison with Similar Compounds
Similar compounds to 3-(4-Methoxyphenyl)-5-methyl-1-(morpholin-4-yl)-2-phenylhexan-3-ol include other morpholine derivatives and compounds with similar functional groups. For example, 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one shares some structural similarities and exhibits comparable biological activities . this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H33NO3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1-morpholin-4-yl-2-phenylhexan-3-ol |
InChI |
InChI=1S/C24H33NO3/c1-19(2)17-24(26,21-9-11-22(27-3)12-10-21)23(20-7-5-4-6-8-20)18-25-13-15-28-16-14-25/h4-12,19,23,26H,13-18H2,1-3H3 |
InChI Key |
CQDLQCAGLLFFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



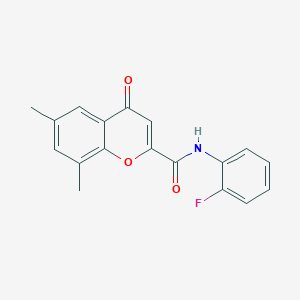
![2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11410339.png)
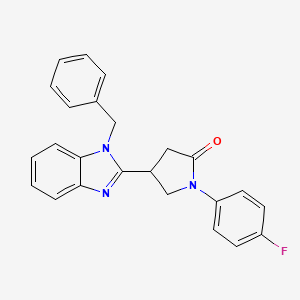

![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11410365.png)
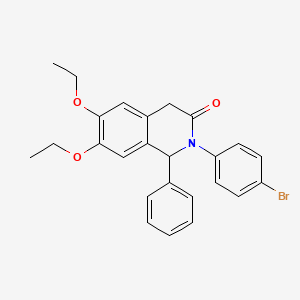

![2-[(3-Bromobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11410377.png)
![2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-diethylacetamide](/img/structure/B11410385.png)
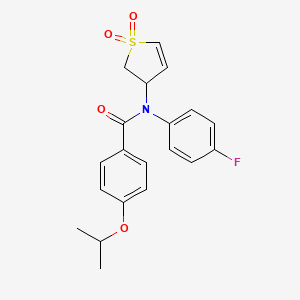

![5-butyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410395.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410404.png)
